molecular formula C13H13NO6 B2556341 2,2-Dimethyl-5-(4-nitrobenzyl)-1,3-dioxane-4,6-dione CAS No. 154317-89-2

2,2-Dimethyl-5-(4-nitrobenzyl)-1,3-dioxane-4,6-dione

Cat. No. B2556341
CAS RN: 154317-89-2
M. Wt: 279.248
InChI Key: FZKSUOXPWYRNEF-UHFFFAOYSA-N
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Description

“2,2-Dimethyl-5-(4-nitrobenzyl)-1,3-dioxane-4,6-dione” is a chemical compound with the molecular formula C13H13NO6 . It is also known by other names such as “2,2-dimethyl-5-[(4-nitrophenyl)methyl]-1,3-dioxane-4,6-dione” and "this compound,97%" .


Synthesis Analysis

The synthesis of this compound has been described in the literature . The synthesis from commercially available starting materials included the preparation of 5,5-dimethyl-2,4-dioxohexanoic acid via Claisen condensation of 3,3-dimethylbutan-2-one (pinacolone) and diethyl oxalate in the presence of sodium methanolate .


Molecular Structure Analysis

The molecular structure of this compound includes a dioxane ring substituted with two methyl groups and a nitrobenzyl group . The InChI string for this compound is “InChI=1S/C13H13NO6/c1-13(2)19-11(15)10(12(16)20-13)7-8-3-5-9(6-4-8)14(17)18/h3-6,10H,7H2,1-2H3” and the canonical SMILES string is "CC1(OC(=O)C(C(=O)O1)CC2=CC=C(C=C2)N+[O-])C" .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 279.24 g/mol . It has a computed XLogP3-AA value of 2.4, indicating its partition coefficient between octanol and water, which is a measure of its lipophilicity . It has no hydrogen bond donors and six hydrogen bond acceptors . The compound has a topological polar surface area of 98.4 Ų and a complexity of 399 .

Scientific Research Applications

Synthesis and Structural Characterization

2,2-Dimethyl-5-(4-nitrobenzyl)-1,3-dioxane-4,6-dione, a derivative of Meldrum's acid, has been synthesized and structurally characterized. The synthesis and crystal structure of similar derivatives, including 5-(4-Nitrobenciliden)-2,2-dimethyl-1,3-dioxane-4,6-dione, have been described, with their structures refined using X-ray crystallography. These compounds are held together by van der Waals forces and C—H···O hydrogen bond interactions in the crystal (Novoa de Armas et al., 2000).

Crystal Structure Analysis

Another study focused on the synthesis and crystal structure of a similar compound, 5-(4-Methoxybenzylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione. This work employed X-ray crystallographic techniques to determine the crystal structure, which is stabilized by weak intermolecular C-H···O hydrogen bonds (Wulan Zeng, 2014).

Molecular Conformation and Packing Arrangements

Research on C-Alkyl derivatives of Meldrum's acids, including compounds similar to this compound, highlights their role as building blocks in organic synthesis. The study revealed significant differences in molecular conformations and crystal packing arrangements due to various substituents, demonstrating their potential in designing molecular structures (Mierina et al., 2015).

Solvatochromic Behavior

A derivative of Meldrum's acid, 5-(4-N,N-dimethylaminobenzylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione, has been investigated for its solvatochromic behavior. This study describes the dye's preparation and compares its solvatochromism with that of an analogous derivative of barbituric acid, indicating potential applications in studying solvent interactions (Flores et al., 2004).

properties

IUPAC Name

2,2-dimethyl-5-[(4-nitrophenyl)methyl]-1,3-dioxane-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO6/c1-13(2)19-11(15)10(12(16)20-13)7-8-3-5-9(6-4-8)14(17)18/h3-6,10H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZKSUOXPWYRNEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC(=O)C(C(=O)O1)CC2=CC=C(C=C2)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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